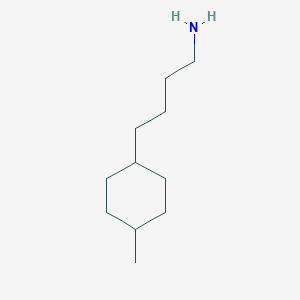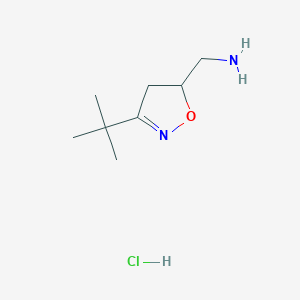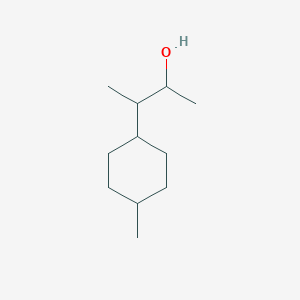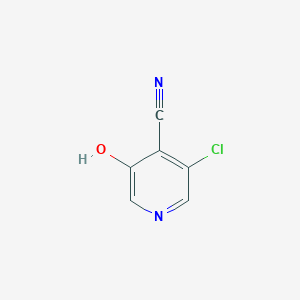
3-Chloro-5-hydroxypyridine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-hydroxypyridine-4-carbonitrile is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a chlorine atom at the third position, a hydroxyl group at the fifth position, and a cyano group at the fourth position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-hydroxypyridine-4-carbonitrile typically involves the chlorination of 5-hydroxypyridine-4-carbonitrile. One common method is the reaction of 5-hydroxypyridine-4-carbonitrile with thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydroxyl group with a chlorine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-hydroxypyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 3-chloro-5-oxo-pyridine-4-carbonitrile.
Reduction: Formation of 3-chloro-5-hydroxy-pyridine-4-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-5-hydroxypyridine-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-hydroxypyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or DNA. The presence of the chlorine, hydroxyl, and cyano groups allows for versatile interactions with biological molecules, potentially disrupting normal cellular processes and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-3-hydroxypyridine: Similar structure but lacks the cyano group.
3-Chloro-4-hydroxypyridine: Similar structure but with different positioning of the hydroxyl group.
3-Chloro-5-hydroxybenzonitrile: Similar functional groups but with a benzene ring instead of a pyridine ring.
Uniqueness
3-Chloro-5-hydroxypyridine-4-carbonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of the chlorine, hydroxyl, and cyano groups in the pyridine ring makes it a versatile compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C6H3ClN2O |
|---|---|
Poids moléculaire |
154.55 g/mol |
Nom IUPAC |
3-chloro-5-hydroxypyridine-4-carbonitrile |
InChI |
InChI=1S/C6H3ClN2O/c7-5-2-9-3-6(10)4(5)1-8/h2-3,10H |
Clé InChI |
WKTOOIVPBFGAGW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C=N1)Cl)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


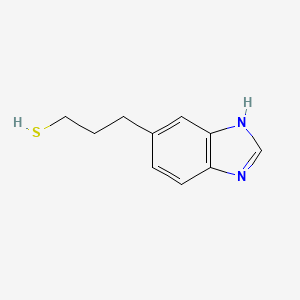

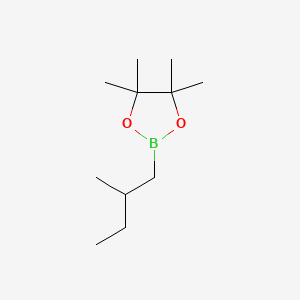
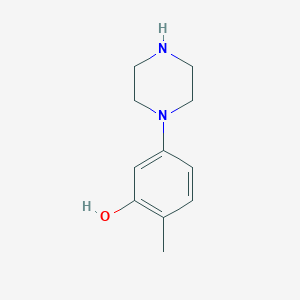
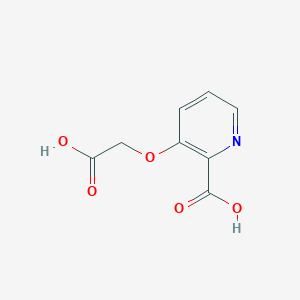

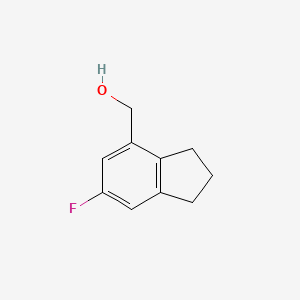
![[3-(Methoxymethyl)oxolan-3-yl]methanol](/img/structure/B13612338.png)
![1-(aminomethyl)spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B13612347.png)
